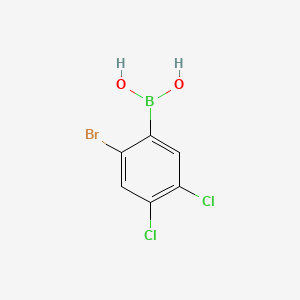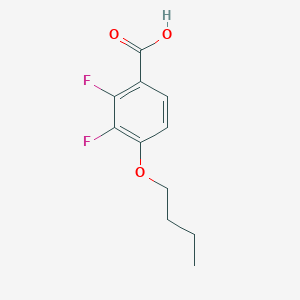
4-Butoxy-2,3-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2,3-difluorobenzoic acid is an organic compound belonging to the class of fluorinated benzoic acids It is characterized by the presence of a butoxy group and two fluorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-difluorobenzoic acid typically involves the introduction of the butoxy group and fluorine atoms onto the benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3-difluorobenzoic acid, is reacted with butanol in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxy-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atoms can be selectively reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of partially or fully reduced fluorinated benzoic acids.
Substitution: Formation of substituted benzoic acids with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
4-Butoxy-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 4-Butoxy-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The butoxy group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
2,3-Difluorobenzoic acid: Lacks the butoxy group, resulting in different chemical and biological properties.
4-Butoxybenzoic acid: Lacks the fluorine atoms, affecting its reactivity and applications.
3,4-Difluorobenzoic acid, butyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness: 4-Butoxy-2,3-difluorobenzoic acid is unique due to the combination of the butoxy group and fluorine atoms, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets.
Eigenschaften
Molekularformel |
C11H12F2O3 |
|---|---|
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
4-butoxy-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5H,2-3,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
GQJDDDWFMGWTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C(=C(C=C1)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


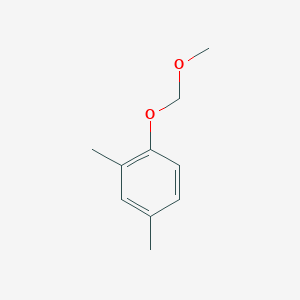
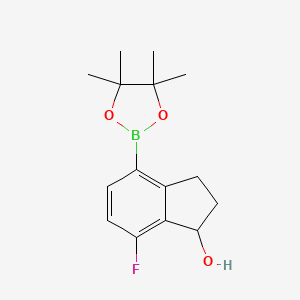
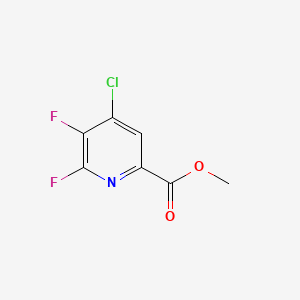
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
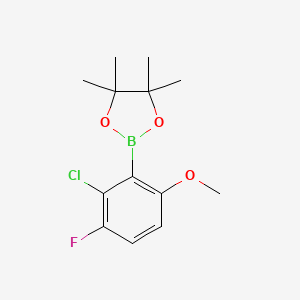
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
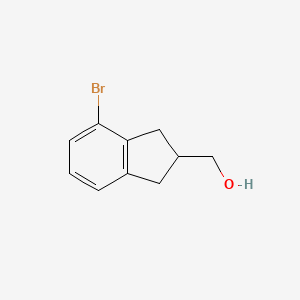
![N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1,3-thiazole-5-carboxamide](/img/structure/B14032359.png)
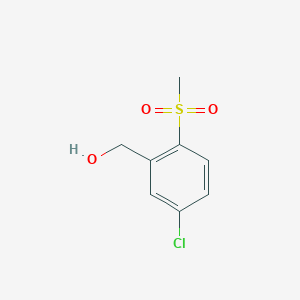
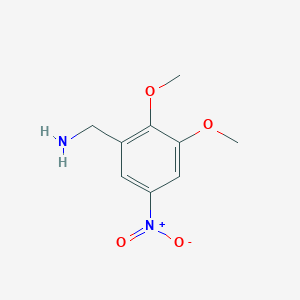
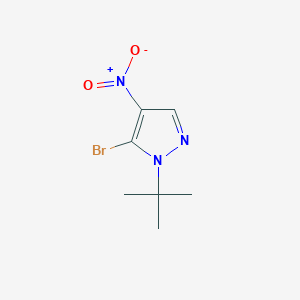
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)

